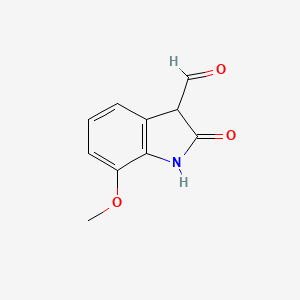

7-Methoxy-2-oxoindoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1083424-57-0 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

7-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,7H,1H3,(H,11,13) |

InChI Key |

WQZZZIXEORAFKW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2C=O |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 7 Methoxy 2 Oxoindoline 3 Carbaldehyde

Condensation Reactions at the Carbaldehyde Moiety

The aldehyde functional group at the C3 position of 7-Methoxy-2-oxoindoline-3-carbaldehyde is a primary site for condensation reactions. This reactivity allows for the straightforward introduction of various molecular fragments, leading to a diverse array of derivatives.

Schiff Base Formation with Primary Amines and Amino Acids

A significant class of reactions involving the carbaldehyde group is the formation of Schiff bases, also known as imines, through condensation with primary amines. iosrjournals.org This reaction typically proceeds via a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final Schiff base. eijppr.com The formation of the C=N double bond is a versatile method for creating new molecular linkages. iosrjournals.org

The reaction of indole-3-carboxaldehyde (B46971) derivatives with various amines and amino acids has been explored to synthesize novel Schiff bases. nih.govijpsjournal.com For instance, the condensation of indole-3-carboxaldehyde with L-amino acids such as histidine, glutamic acid, and valine has been successfully carried out. nih.gov These reactions highlight the utility of the carbaldehyde functionality in creating compounds that bridge the indole (B1671886) core with biologically relevant amino acid residues. While specific studies on this compound are not detailed in the provided results, the reactivity of the closely related indole-3-carboxaldehydes strongly suggests that it would readily undergo similar transformations.

Table 1: Examples of Schiff Base Formation with Indole-3-carboxaldehyde Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde | L-Histidine | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | L-Glutamic Acid | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | L-Valine | Schiff Base | nih.gov |

| Indole-3-carboxaldehyde | Aminophenols | Schiff Base | nih.gov |

Formation of Hydrazone and Semicarbazone Derivatives

Expanding on condensation reactions, the carbaldehyde moiety of this compound is also reactive towards hydrazine (B178648) and its derivatives, leading to the formation of hydrazones. nih.gov Hydrazones, which contain the -NHN=CH- functional group, are a well-studied class of compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of hydrazones is often straightforward, involving the reaction of an aldehyde with a hydrazide. nih.gov

For example, various hydrazone derivatives have been synthesized from isonicotinic hydrazide and different aldehydes. nih.gov Similarly, the condensation of 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde with a series of hydrazides has been reported to form Schiff bases, which in this context are hydrazones. researchgate.net This demonstrates the general applicability of this condensation reaction to aldehydes on various heterocyclic scaffolds. The formation of semicarbazones follows a similar reaction pathway with semicarbazide.

Mechanistic Investigations of Derivatization Reactions

The mechanism of Schiff base formation, a key derivatization strategy, has been the subject of theoretical studies. eijppr.com These investigations confirm a two-step process involving the formation of a carbinolamine intermediate followed by its dehydration, which is the rate-determining step. eijppr.com Computational studies, such as those using Restricted Hartree-Fock calculations, have been employed to understand the energy profiles and transition states of these reactions. eijppr.com Such studies provide valuable insights into the substituent effects on the reactivity of the carbonyl group and the amine. eijppr.com

The synthesis of indole derivatives can also be achieved through various named reactions, such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. rsc.org The specific conditions and catalysts used in these reactions play a crucial role in determining the outcome and yield of the desired products.

7 Methoxy 2 Oxoindoline 3 Carbaldehyde As a Versatile Building Block in Organic and Medicinal Chemistry

Precursor for the Construction of Complex Heterocyclic Structures

The strategic placement of the methoxy (B1213986) and aldehyde functional groups on the oxindole (B195798) ring makes 7-Methoxy-2-oxoindoline-3-carbaldehyde a potent precursor for the synthesis of more intricate heterocyclic frameworks. The aldehyde group readily participates in condensation and cyclization reactions, serving as a linchpin for building new rings onto the oxindole core.

Research has shown that related heterocyclic aldehydes, such as substituted 2-chloro-3-formylquinolines, are valuable precursors for a variety of quinoline-containing heterocycles. nih.gov Similarly, methoxy-substituted quinolines have been utilized as key synthetic intermediates in the construction of novel classes of kinase inhibitors. researchgate.net By analogy, this compound offers a reactive platform for chemists to forge complex structures, leveraging the electron-donating nature of the methoxy group and the electrophilic character of the aldehyde to drive reactions forward. This reactivity allows for its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency.

Role in the Synthesis of Biologically Relevant Scaffolds

The oxindole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The functional handles on this compound allow for its elaboration into various biologically significant scaffolds.

Indole-Thiazolidinone Conjugates

Thiazolidinone derivatives are a well-known class of heterocyclic compounds possessing a wide spectrum of biological activities. The synthesis of indole-thiazolidinone conjugates often proceeds through the reaction of an indole (B1671886) aldehyde with a molecule containing a thiazolidinone core or its synthetic precursors.

A general and effective method involves the condensation of a substituted indole-3-carbaldehyde with a compound containing an active methylene (B1212753) group adjacent to a carbonyl, such as thiazolidin-4-one derivatives. For instance, the Knoevenagel condensation between an indole aldehyde and a thiazolidinone can yield an arylidene-thiazolidinone. mdpi.com Alternatively, a multi-step synthesis can be employed where the indole aldehyde first reacts to form a Schiff base, which then undergoes cyclization with thioglycolic acid or a derivative to form the thiazolidinone ring. sphinxsai.comsemanticscholar.org The presence of the 7-methoxy group on the oxoindoline scaffold of the title compound can influence the electronic properties and, consequently, the biological activity of the resulting conjugates.

Indole-Tethered Chromene Derivatives

Chromene moieties are another important class of heterocyclic compounds found in many natural products with significant biological properties. The synthesis of indole-tethered chromene derivatives can be achieved through multicomponent reactions. While direct synthesis using this compound is not extensively documented, analogous reactions with substituted indole-3-carbaldehydes provide a clear blueprint.

For example, a one-pot, three-component reaction involving an N-substituted indole-3-carbaldehyde, a C-H acid like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and malononitrile (B47326) can efficiently produce indole-tethered chromene derivatives. The use of an indole-3-carbaldehyde bearing a methoxy group has been shown to positively influence the cytotoxic activity of the resulting chromene derivatives compared to unsubstituted analogues. This suggests that this compound would be a valuable substrate for generating novel and potentially potent indole-tethered chromenes.

Synthesis of Carbazole (B46965) Alkaloid Analogues

Carbazole alkaloids represent a class of nitrogen-containing heterocyclic compounds isolated from natural sources that exhibit a wide range of pharmaceutical activities, including antitumor and anti-inflammatory properties. chemmethod.com The synthesis of these complex molecules often relies on key building blocks that can be elaborated into the tricyclic carbazole framework.

The synthesis of carbazole alkaloids such as murrayanine (B1213747) and mukonine (B1238799) has been accomplished using precursors like 1-methoxy-9H-carbazole-3-carbaldehyde. chemmethod.com This highlights the importance of methoxy- and carbaldehyde-substituted heterocycles in this area of synthesis. Furthermore, highly efficient palladium-catalyzed methods have been developed for the construction of 7-oxygenated carbazole alkaloids. nih.govrsc.org These strategies often involve the coupling of appropriately substituted anilines and bromoarenes. Given its structure, this compound could serve as a starting point for the synthesis of novel carbazole analogues through ring-opening and subsequent cyclization strategies, or by transformation into a suitable coupling partner for palladium-catalyzed cross-coupling reactions.

Intermediate in the Development of Pharmaceutical Agents

The utility of this compound extends to its role as a key intermediate in the development of new pharmaceutical agents. The oxindole scaffold is a core component of several approved drugs and clinical candidates. A closely related isomer, 5-Methoxy-2-oxoindoline-3-carbaldehyde, is noted for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as compounds with potential anti-cancer and anti-inflammatory activities. chemimpex.com

The ability to chemically modify both the aldehyde and the oxindole core of the 7-methoxy isomer allows for the generation of large libraries of compounds for drug discovery screening. Its functional groups provide anchor points for diversification, enabling the exploration of structure-activity relationships. Methoxy-substituted heterocyclic systems, in general, are common in medicinal chemistry, with methoxy-substituted quinolines serving as intermediates in the creation of KDR kinase inhibitors. researchgate.net This underscores the potential of this compound as a foundational element in the synthesis of next-generation therapeutic agents.

Investigation of Biological Activities and Pharmacological Target Engagement of 7 Methoxy 2 Oxoindoline 3 Carbaldehyde Derivatives

Anti-inflammatory Activity: Mechanistic Insights

Derivatives of the 2-oxoindoline (also known as indole-2-one) scaffold have demonstrated significant anti-inflammatory properties by intervening in key pathways of the inflammatory response. Research has pinpointed their ability to suppress the production of critical inflammatory mediators, including pro-inflammatory cytokines and enzymes responsible for synthesizing inflammatory molecules.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

A primary mechanism by which 2-oxoindoline derivatives exert their anti-inflammatory effects is through the downregulation of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to initiating and perpetuating inflammatory responses.

In studies involving lipopolysaccharide (LPS)-stimulated macrophages, a standard model for inducing an inflammatory response, novel indole-2-one derivatives have been shown to effectively inhibit the expression and release of both TNF-α and IL-6. nih.gov For instance, conjugates of indole (B1671886) and aminophenyl morpholinone were screened for their inhibitory effects, with one lead compound reducing LPS-induced levels of TNF-α by 71% and IL-6 by 53% in microglial cells. nih.gov Similarly, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively suppressed the production of TNF-α and IL-6 in RAW264.7 macrophage cells. rsc.org This targeted suppression of key cytokines highlights the potential of these compounds to manage acute inflammatory conditions. nih.gov

Modulation of Inflammatory Enzymes (COX-2, iNOS, PGES)

Beyond cytokine inhibition, 2-oxoindoline derivatives also modulate the activity of crucial enzymes that drive the inflammatory process. These include Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Prostaglandin E2 synthase (PGES). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. mdpi.comnih.gov iNOS produces large quantities of nitric oxide (NO), a signaling molecule that contributes to inflammation and tissue damage at high concentrations. nih.gov

Several studies have confirmed the ability of 2-oxoindoline derivatives to target these enzymes. In one study, certain indole-2-one compounds were found to inhibit the expression of COX-2, iNOS, and PGES in macrophages stimulated with LPS. nih.gov Another investigation focused on designing 1,3-dihydro-2H-indolin-2-one derivatives specifically as COX-2 inhibitors, identifying compounds with significant inhibitory activity. mdpi.com Some oxindole (B195798) derivatives have been developed as dual inhibitors, targeting both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in a related inflammatory pathway. nih.gov This multi-target approach can lead to superior anti-inflammatory effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The table below summarizes the COX-2 inhibitory activity of selected oxindole derivatives.

| Compound | Description | IC₅₀ (µM) for COX-2 | Reference |

| 4h | (1-Benzyl-2-oxoindolin-3-ylidene) methyl 4-methoxybenzoate | 0.0533 | nih.gov |

| 4e | Oxindole α, β-unsaturated ketone derivative | 2.35 ± 0.52 | mdpi.com |

| 9h | Oxindole α, β-unsaturated ketone derivative | 3.34 ± 0.61 | mdpi.com |

| 9i | Oxindole α, β-unsaturated ketone derivative | 2.87 ± 0.49 | mdpi.com |

| Celecoxib | Positive Control Drug | 2.15 ± 0.37 | mdpi.com |

This table presents data on the half-maximal inhibitory concentration (IC₅₀) of various oxindole derivatives against the COX-2 enzyme.

Anticancer Activity: Cellular and Molecular Mechanisms

The oxindole scaffold is a well-established pharmacophore in anticancer drug discovery, with derivatives demonstrating potent activity against various cancer types. nih.gov Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the halting of cancer cell proliferation.

Apoptosis Induction Pathways

Apoptosis is a crucial process of programmed cell death that is often dysregulated in cancer, allowing tumor cells to survive and multiply. nih.gov A key strategy in cancer therapy is to reactivate these apoptotic pathways. Oxoindoline derivatives have been shown to be effective inducers of apoptosis. nih.gov

The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the cell death program. For example, certain indole derivatives have been found to significantly increase the levels of caspase-3, a key executioner caspase, in human pancreatic cancer cells. mdpi.com The process of apoptosis can be confirmed through various cellular assays, such as DAPI staining, which reveals characteristic nuclear changes like chromatin condensation, and Annexin V binding assays that detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Inhibition of Anti-apoptotic Proteins (Bcl2, BclxL)

Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). These proteins act as guards, preventing the initiation of the apoptotic cascade. Targeting and inhibiting these proteins is a promising therapeutic strategy.

Research has demonstrated that certain oxoindoline derivatives can effectively downregulate the expression of these survival proteins. For instance, treatment of MCF-7 breast cancer cells with a 1,3,4-oxadiazole (B1194373) derivative led to a marked decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov This reduction in Bcl-2 levels lowers the threshold for apoptosis, making cancer cells more susceptible to death signals.

Antiproliferative Effects on Cancer Cell Lines

A fundamental characteristic of cancer is uncontrolled cell proliferation. Oxoindoline derivatives have shown potent antiproliferative effects across a wide range of cancer cell lines. nih.gov The efficacy of these compounds is often quantified by their IC₅₀ or GI₅₀ values, which represent the concentration required to inhibit cell growth by 50%.

A series of novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were evaluated for their antiproliferative activity against a panel of sixty cancer cell lines by the National Cancer Institute (NCI). Several of these compounds demonstrated potent cytotoxicity, with mean growth inhibition percentages exceeding 100%, indicating complete cell death. nih.gov Further testing against specific cell lines like the HepG2 (liver cancer) line revealed IC₅₀ values in the low micromolar range. nih.gov The tables below showcase the antiproliferative activity of selected derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of 2-Oxoindolin-3-ylidene Thiazole Derivatives against HepG2 Cell Line

| Compound | IC₅₀ (µM) |

| 4b | 4.11 ± 0.31 |

| 4c | 3.13 ± 0.25 |

| 4d | 3.65 ± 0.29 |

| 4l | 3.97 ± 0.33 |

| 6c | 5.88 ± 0.47 |

| Sunitinib | 3.86 ± 0.30 |

This table shows the IC₅₀ values of synthesized compounds compared to the reference drug Sunitinib against the HepG2 cancer cell line. nih.gov

Table 2: Antiproliferative Activity of Indole-2-carboxamide and Pyrido[3,4-b]indol-1-one Derivatives

| Compound | Mean GI₅₀ (nM) |

| 5c | 38 |

| 5d | 47 |

| 5f | 29 |

| 5g | 35 |

| 6e | 41 |

| 6f | 39 |

| Erlotinib | 33 |

This table displays the mean half-maximal growth inhibition (GI₅₀) values across four tested cancer cell lines for selected compounds compared to the reference drug Erlotinib. mdpi.com

Antimicrobial Activities: Modes of Action

The core structure of 7-Methoxy-2-oxoindoline-3-carbaldehyde suggests a foundation for the development of novel antimicrobial agents. The presence of the oxoindoline ring, a privileged scaffold in medicinal chemistry, combined with a reactive carbaldehyde group and a methoxy (B1213986) substituent, provides multiple points for interaction with biological targets.

Antibacterial Mechanisms (e.g., DNA Gyrase B Inhibition)

While direct studies on this compound derivatives are limited, research on related indole-3-carbaldehyde and quinoline-3-carbaldehyde derivatives points towards potential antibacterial efficacy. For instance, indole-3-carbaldehyde semicarbazone derivatives have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, certain derivatives showed inhibitory activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net

Furthermore, the 7-methoxy group, a feature of the core compound, has been associated with antimicrobial properties in related heterocyclic systems. A study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety reported significant antimicrobial activity against various pathogenic microbes, including E. coli and S. aureus. mdpi.com The substitution pattern on the quinoline (B57606) ring was found to be crucial for the observed activity. mdpi.com

Although a definitive link to DNA gyrase B inhibition for this compound derivatives is not yet established, this enzyme remains a key target for antibacterial agents. nih.gov Computational studies on related 7-formylindolizine derivatives have suggested GyrB ATPase as a potential molecular target. nih.gov This indicates that the formyl (carbaldehyde) group at the 7-position could play a role in binding to this enzyme, a hypothesis that warrants further investigation for the oxoindoline series.

Table 1: Antibacterial Activity of Related Indole and Quinoline Derivatives

| Compound Type | Bacterial Strain(s) | Activity/Observation |

|---|---|---|

| Indole-3-carbaldehyde semicarbazones researchgate.net | Staphylococcus aureus, Bacillus subtilis | Moderate inhibitory activity (MIC = 100-150 μg/mL). |

| 7-Methoxyquinoline sulfonamides mdpi.com | E. coli, S. aureus, P. aeruginosa, C. albicans | Broad-spectrum antimicrobial activity observed. |

Antifungal Properties

The potential for this compound derivatives to act as antifungal agents is supported by studies on analogous compounds where the methoxy group plays a significant role. Research has shown that α-methoxylation can enhance the antifungal activity of certain fatty acids, suggesting the methoxy group can be a key pharmacophore. nih.gov

Similarly, 7-methoxyquinoline derivatives have been reported to possess activity against fungal pathogens like Candida albicans and Cryptococcus neoformans. mdpi.com One of the most effective compounds in a synthesized series was a sulfamethazine (B1682506) derivative of 7-methoxyquinoline, which showed a notable inhibition zone against C. albicans. mdpi.com Pyrazoline derivatives containing a methoxy substituent have also been noted for their enhanced antifungal activity. turkjps.org These findings suggest that the 7-methoxy group on the oxoindoline ring could be a critical contributor to antifungal efficacy.

Anti-tubercular Activity

The fight against tuberculosis constantly requires novel chemical entities, and indole-based structures have shown promise. While direct evidence for this compound is emerging, studies on structurally similar indolizine (B1195054) derivatives provide valuable insights. Research on substituted 7-methyl and 7-formylindolizines revealed that a polar formyl (carbaldehyde) group at the 7-position resulted in better anti-tubercular activity compared to a less polar methyl group. nih.gov This highlights the potential importance of the carbaldehyde moiety at a similar position on the oxoindoline core for anti-mycobacterial action. nih.gov

Several compounds from this indolizine series exhibited activity against both H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.gov Furthermore, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives have also been identified as having moderate to good antituberculosis activity. researchgate.net

Table 2: Anti-tubercular Activity of Related Heterocyclic Compounds

| Compound Series | Strain(s) | Key Finding |

|---|---|---|

| 7-Formylindolizines nih.gov | M. tuberculosis H37Rv & MDR | A polar formyl group at position 7 enhances activity. |

Enzyme Inhibition Studies Beyond Inflammation and Cancer

The therapeutic potential of this compound derivatives extends to the inhibition of key enzymes implicated in metabolic disorders.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating gout. nih.govnih.gov Derivatives of isatin (B1672199) (indole-2,3-dione), which is structurally related to 2-oxoindoline, have been explored as xanthine oxidase inhibitors. In a study of triazole-linked isatin-indole-3-carboxaldehyde hybrids, it was found that a methoxy (OCH3) substitution on the isatin nucleus was favorable for inhibitory activity. researchgate.net One of the most potent compounds in that series, which featured a methoxy group, had an IC50 value of 0.37 µM. researchgate.net This suggests that the 7-methoxy group in the title compound's derivatives could play a role in their potential to inhibit xanthine oxidase. Chalcone derivatives have also been investigated as xanthine oxidase inhibitors, with some showing potent activity. researchgate.net

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is linked to cancer. researchgate.net The development of PI3K inhibitors is a major focus in oncology research. While direct studies on this compound derivatives are not available, research on related structures provides some clues.

For example, the synthesis of pyrazoline derivatives, starting from 2-chloroquinoline-3-carbaldehyde, has been explored for PI3K inhibition. nih.govrjsocmed.com In silico molecular docking studies of these compounds showed that they could have better docking scores than some known PI3K inhibitors, suggesting they may serve as lead molecules for developing new inhibitors. nih.govrjsocmed.com Additionally, novel quinazoline-based hydrazide analogues have been synthesized and shown to have promising binding affinities to the active site of PI3K. researchgate.net These findings, centered on a carbaldehyde-derived scaffold, indicate that the 3-carbaldehyde portion of the this compound structure could be a valuable feature in the design of novel PI3K inhibitors.

Computational and Theoretical Chemistry Studies on 7 Methoxy 2 Oxoindoline 3 Carbaldehyde and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Enzyme Active Site Binding (e.g., COX-1, COX-2, DNA Gyrase B, EGFR, PI3K, Xanthine (B1682287) Oxidase)

Derivatives of the indole (B1671886) and related heterocyclic scaffolds have been the subject of numerous molecular docking studies to evaluate their potential as enzyme inhibitors.

Cyclooxygenase (COX-1 and COX-2): The COX enzymes are key targets for anti-inflammatory drugs. bipublication.com Docking studies on various indole derivatives have been performed to understand their binding to COX-1 and COX-2. mdpi.com For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl)methylidene] acetohydrazide derivatives were docked into human COX-1 and COX-2 enzymes. mdpi.com These studies revealed that the compounds fit within the active sites, forming hydrogen bonds and hydrophobic interactions with key amino acids such as Leu 531, Ala 527, and Ser 530 in COX-1. mdpi.com For COX-2, one derivative, compound S3, was noted to form a hydrogen bond with Tyr 355 and Arg 120, similar to the established NSAID indomethacin. mdpi.com Other studies on different heterocyclic compounds like 2-(trimethoxyphenyl)-thiazoles and doronine (B1238322) derivatives have also successfully used docking to rationalize their inhibitory activity against COX-2. nih.govnih.gov

| Compound Class | Target Enzyme | Key Interacting Residues | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-1 | Leu 531, Leu 352, Ala 527, Ile 523, Val 349, Ser 530 | mdpi.com |

| Compound S3 (an acetohydrazide derivative) | COX-2 | Tyr 355, Arg 120 | mdpi.com |

| Doronine Derivatives | COX-2 | Not specified | nih.gov |

| Aurone Derivatives (e.g., WE-4) | COX-2 | Docking Score: -5.843 | nih.gov |

DNA Gyrase B: DNA gyrase is an essential bacterial enzyme, making it a valuable target for antibiotics. nih.gov Molecular docking has been employed to screen for potential inhibitors. For example, in a study of benzaldehyde (B42025) thiosemicarbazone derivatives against Mycobacterium tuberculosis DNA gyrase B, a high binding affinity of -8.5 kcal/mol was reported for a lead compound. nih.gov Docking of enaminone derivatives of a 6-hydroxy-4,7-dimethoxy-benzofuran-5-yl scaffold into the DNA gyrase B active site of S. aureus and E. coli has also been performed to demonstrate their potential stable complex formation. ekb.eg These studies typically identify crucial hydrogen bond interactions with residues like Asn46 and Gly77 as being key to stabilizing the ligand-protein complex. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Molecular docking has been used to investigate how potential inhibitors bind to its ATP-binding site. In a study of benzo[c]furan-chalcone hybrids, docking simulations suggested that these compounds could inhibit EGFR-tyrosine kinase (TK) phosphorylation. nih.gov The docking poses revealed hydrophobic interactions with residues like Leu764, Leu694, and Val702. nih.gov Similarly, 3-methoxy flavone (B191248) derivatives have been docked into the EGFR binding pocket to understand their potential as anti-breast cancer agents. nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making PI3K a major drug target. nih.gov Docking studies on dimorpholinoquinazoline-based compounds with the p110α subunit of PI3Kα showed hydrogen bond formation with key amino acid residues. nih.gov Computational screening of other compound libraries against PI3K has identified potential inhibitors by predicting their binding energy and interaction modes within the kinase domain. nih.govaccscience.comresearchgate.net

Xanthine Oxidase (XO): XO is the enzyme responsible for producing uric acid, and its inhibition is a key strategy for treating gout. nih.govdergipark.org.tr Molecular docking studies on various heterocyclic compounds, such as pyrimidones and flavonoids, have identified key interactions with amino acids in the XO active site, including Val1011, Phe649, and Lys771. nih.gov Docking simulations of 1,6-dihydropyrimidine-5-carboxylic acids highlighted interactions with residues like Glu802, Arg880, and Phe914, which were deemed significant for their inhibitory activity. semanticscholar.org

| Enzyme Target | Compound Class Studied | Key Findings/Interactions | Reference |

|---|---|---|---|

| DNA Gyrase B | Benzaldehyde thiosemicarbazone derivatives | Binding energy of -8.5 kcal/mol for a lead compound. | nih.gov |

| EGFR-TK | Benzo[c]furan-chalcone hybrids | Hydrophobic interactions with Leu764, Leu694, Val702. | nih.gov |

| PI3Kα | Dimorpholinoquinazoline derivatives | Hydrogen bonding in the catalytic site. | nih.gov |

| Xanthine Oxidase | Pyrimidone derivatives | Interactions with Val1011, Phe649, Lys771. | nih.gov |

| Xanthine Oxidase | 1,6-Dihydropyrimidine-5-carboxylic acids | Interactions with Glu802, Arg880, Phe914, Phe1009. | semanticscholar.org |

Receptor Binding Profiling

Receptor binding profiling involves screening a compound against a panel of receptors and other biological targets to predict its activity and potential off-target effects. The molecular docking studies described above for specific enzymes are a primary method for generating such profiles computationally. By simulating the interaction of 7-methoxy-2-oxoindoline-3-carbaldehyde derivatives with a diverse set of enzymes like kinases (EGFR, PI3K), oxidoreductases (COX, XO), and topoisomerases (DNA Gyrase), researchers can build a theoretical profile of the compound's potential biological activities. This in silico profiling helps prioritize which compounds should be synthesized and tested in laboratory experiments, saving time and resources in the drug discovery process.

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. libretexts.orgimperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical stability. Theoretical studies on related structures, such as chalcones and indolocarbazoles, have utilized time-dependent DFT (TD-DFT) to calculate HOMO and LUMO energies. bhu.ac.inresearchgate.net For methoxy-substituted di-indolocarbazoles, a reasonable linear correlation was observed between the calculated HOMO-LUMO separation and the empirically measured optical band gap. researchgate.net Such analyses help in understanding the electronic transitions and the regions within the molecule that are most likely to act as electron donors (HOMO) or acceptors (LUMO).

| Molecule Class | Method | Key Findings | Reference |

|---|---|---|---|

| Chalcone Derivative (DHBFHP) | DFT (B3LYP/6-311G(d,p)) | Used to inspect structural, spectroscopic, and chemical reactivity aspects. | bhu.ac.in |

| Methoxy-Substituted Di-indolocarbazoles | DFT (B3LYP/6-31G(d)) | Calculated HOMO/LUMO energy levels and compared them with experimental values. | researchgate.net |

| 5,6-Dimethoxy-1-indanone (B192829) | DFT (CAM-B3LYP/6-311G(d,p)) | Investigated conformers, vibrational spectra, and NBO analysis. | nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that interprets the complex wavefunctions of molecules in terms of localized, intuitive chemical concepts like bonds, lone pairs, and donor-acceptor interactions. researchgate.netwisc.edu NBO analysis performed on the related 5,6-dimethoxy-1-indanone molecule revealed hyperconjugative interactions between electron donors (lone pairs) and acceptors (antibonding orbitals). nih.gov The analysis showed that the interaction of an oxygen lone pair (n) with a neighboring antibonding π* orbital (n→π*) contributes to the molecule's stability. nih.gov This method also provides information on natural atomic charges, identifying the most electronegative atoms in the molecule, which are potential sites for hydrogen bonding with biological receptors. nih.govdergi-fytronix.com The stabilization energy, E(2), calculated in NBO analysis, quantifies the strength of these intramolecular charge-transfer interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets. These simulations can predict how the compound will behave in a dynamic physiological environment, such as the binding pocket of an enzyme. researchgate.net

Research on related spirooxindole derivatives has utilized MD simulations to assess the stability of ligand-protein complexes. researchgate.netnih.gov For instance, simulations are often run to confirm the results of molecular docking studies. By placing the docked complex in a simulated aqueous environment, researchers can observe whether the compound remains stably bound to the target's active site or if it dissociates. Key parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand are monitored throughout the simulation. A stable RMSD value over the simulation period (e.g., 100 nanoseconds) suggests a stable binding mode. nih.gov These studies affirm the potential utility of the simulated systems in drug formulation. researchgate.net

For this compound, an MD simulation would typically involve solvating the ligand-protein complex in a periodic box of water molecules and ions to mimic physiological conditions. The system's energy is then minimized to remove steric clashes before the production simulation is run. researchgate.net The resulting trajectory provides a detailed view of the conformational changes, intermolecular hydrogen bonds, and other non-covalent interactions that stabilize the binding.

Table 1: Typical Parameters for Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | The model used to represent water molecules in the simulation box. | SPC/E, TIP3P researchgate.net |

| Ensemble | The statistical mechanical ensemble used for the simulation. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Pressure | The pressure at which the simulation is run. | 1 bar |

| Simulation Time | The duration of the simulation. | 50-200 nanoseconds |

| Analysis Metrics | Key values calculated from the trajectory to assess stability. | RMSD, RMSF, Hydrogen Bond Analysis |

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) and pharmacophore modeling are fundamental components of computational drug discovery that aim to decipher the link between a molecule's chemical structure and its biological activity. nih.gov A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a biological target and trigger or block its response. nih.gov These models help in understanding ligand-protein interactions and can be used to identify new molecules that are likely to be active. dergipark.org.tr

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. dergipark.org.tr Ligand-based modeling derives a common pharmacophore from a set of known active molecules, which is useful when the 3D structure of the target is unknown. dergipark.org.trmdpi.com Structure-based modeling, conversely, derives the pharmacophore directly from the known 3D structure of a ligand-protein complex. dergipark.org.trmdpi.com Common features in a pharmacophore model include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

Influence of Substituents on Biological Potency

The biological potency of oxoindoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies on various related heterocyclic systems reveal clear patterns that guide the design of more effective compounds.

For example, in a series of novel spirooxindole-triazole derivatives, compounds incorporating a 2,4-dichlorophenyl moiety were found to be the most active against MDA-MB-231 and HepG2 cancer cell lines. nih.gov Another study on spiro[indoline-pyrano-pyrazolo] derivatives showed that compounds with a combination of thioketone, dioxo, and diethyl groups exhibited high antifungal activity, which was attributed to enhanced lipophilicity and better enzyme interactions. researchgate.net In contrast, derivatives lacking additional reactive groups showed weaker activity. researchgate.net

Research on 7-azaindole (B17877) analogs as anticancer agents has shown that positions 1, 3, and 5 of the ring are the most active sites for modification, with alkyl, aryl carboxamide, and heterocyclic ring substitutions proving to be particularly successful. nih.gov Similarly, for N-substituted indole-3-carbaldehyde oxime derivatives evaluated as urease inhibitors, the nature of the substituent on the indole nitrogen was critical for potent activity. mdpi.com

In the case of this compound, the substituents are the methoxy (B1213986) group at the 7-position and the carbaldehyde group at the 3-position.

7-Methoxy group: The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronic properties of the aromatic ring.

3-Carbaldehyde group: The aldehyde at this position is a key feature, with the oxygen atom acting as a hydrogen bond acceptor and the carbonyl carbon being susceptible to nucleophilic attack, potentially forming covalent bonds with the target protein.

Table 2: Influence of Substituents on Activity in Related Indole Derivatives

| Scaffold | Substituent Group | Position | Effect on Biological Activity | Citation |

|---|---|---|---|---|

| Spirooxindole | 2,4-dichlorophenyl | Varied | Increased anticancer activity | nih.gov |

| Spiro[indoline-pyrano-pyrazolo] | Thioketone, dioxo, diethyl | Varied | Enhanced antifungal activity | researchgate.net |

| 7-Azaindole | Alkyl, Aryl Carboxamide | 1, 3, 5 | Successful for anticancer agents | nih.gov |

| Indole-3-carbaldehyde Oxime | N-substitution | 1 | Critical for urease inhibition | mdpi.com |

Polarity and Electronic Effects on Activity

The polarity and electronic distribution of a molecule are critical factors that govern its absorption, distribution, metabolism, excretion (ADMET) properties, and its ability to interact with a biological target. The electronic effects of substituents can modulate the pKa, reactivity, and binding affinity of the entire molecule.

In spiro[indoline-pyrano-pyrimidine] compounds, the balance between hydrophilic and hydrophobic groups was found to be important for achieving moderate antifungal potential. researchgate.net The introduction of polar groups can enhance solubility and the potential for hydrogen bonding, while hydrophobic groups are crucial for interactions with non-polar pockets in a target protein.

For this compound, the key functional groups impart specific electronic characteristics:

Oxoindoline Core: The lactam group is polar, with the carbonyl oxygen being a strong hydrogen bond acceptor and the NH group acting as a hydrogen bond donor.

7-Methoxy Group: This is an electron-donating group by resonance, which increases the electron density on the benzene (B151609) ring, potentially influencing aromatic interactions like π-π stacking.

3-Carbaldehyde Group: This is an electron-withdrawing group, which decreases the electron density at the 3-position of the indole ring. Its polar carbonyl group is a key interaction point.

The interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde group creates a specific electronic profile that dictates how the molecule presents itself to a biological target, influencing both its binding affinity and intrinsic activity.

Conformational Requirements for Target Binding

For a molecule to exert its biological effect, it must adopt a specific three-dimensional orientation, or conformation, that allows it to fit snugly into the binding site of its target protein. This "bioactive conformation" ensures the optimal alignment of the molecule's pharmacophoric features with the complementary features of the binding pocket.

Pharmacophore models are excellent tools for defining these conformational requirements. A typical model for an inhibitor might consist of several key features arranged in a precise geometry, such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers. researchgate.net For example, a pharmacophore model for an enzyme inhibitor might require a hydrogen bond donor to interact with a serine residue, a hydrophobic group to fit into a non-polar pocket, and a hydrogen bond acceptor to interact with a backbone amide. mdpi.com

Based on its structure, the key pharmacophoric features of this compound can be hypothesized. The molecule's relatively rigid core limits its conformational freedom, but rotations around the bonds connected to the carbaldehyde group are possible.

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Indole N-H group | Interaction with acceptor residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Carbonyl oxygen at C2 (oxo) | Interaction with donor residues (e.g., Ser, Thr, Lys) |

| Hydrogen Bond Acceptor | Carbonyl oxygen of carbaldehyde | Interaction with donor residues |

| Hydrogen Bond Acceptor | Oxygen of the methoxy group | Interaction with donor residues |

| Aromatic/Hydrophobic Region | Benzene ring of the indoline (B122111) core | π-π stacking or hydrophobic interactions |

The precise spatial arrangement of these features is crucial. Computational studies like conformational analysis and pharmacophore modeling would be essential to define the exact distances and angles between these features that are required for optimal binding to a specific biological target.

Future Directions and Emerging Research Avenues for 7 Methoxy 2 Oxoindoline 3 Carbaldehyde Research

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of 7-Methoxy-2-oxoindoline-3-carbaldehyde and its analogs is traditionally accomplished through established methods, but the future necessitates the development of more efficient, sustainable, and versatile synthetic routes. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of activated aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org This reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is a primary route for introducing the carbaldehyde group onto the 7-methoxyoxindole core. organic-chemistry.orgwikipedia.org

Future research is expected to focus on optimizing this classical reaction and exploring novel methodologies. Key areas for exploration include:

Green Chemistry Approaches: Developing syntheses that minimize hazardous reagents and solvents, reduce energy consumption, and improve atom economy. This could involve exploring microwave-assisted reactions, which have been shown to accelerate Vilsmeier-Haack formylations, or using more environmentally benign solvent systems. ijpcbs.com

Catalytic Methods: Investigating novel catalytic systems to improve yield, regioselectivity, and substrate scope. This includes the development of metal-free catalytic processes or the use of highly efficient and recyclable catalysts to streamline the synthesis.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher purity and more consistent yields.

Extended Vilsmeier Reactions: Exploring variations of the Vilsmeier reaction to introduce more complex side chains in a single step, thereby providing rapid access to a diverse library of derivatives for biological screening. arkat-usa.org

A comparative look at potential synthetic strategies is presented below:

| Methodology | Description | Potential Advantages | Future Research Focus |

| Classical Vilsmeier-Haack | Formylation using POCl₃/DMF. organic-chemistry.orgwikipedia.org | Well-established, reliable for electron-rich substrates. | Optimization of reaction conditions, reduction of waste. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. ijpcbs.com | Reduced reaction times, potential for higher yields. | Broadening substrate scope, scalability studies. |

| Catalytic Formylation | Employing novel catalysts to facilitate the formylation. | Increased efficiency, potential for asymmetric synthesis. | Discovery of novel, recyclable, and non-toxic catalysts. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced safety, improved process control, easy scaling. | Reactor design, integration with purification steps. |

Identification and Validation of New Pharmacological Targets

The 2-oxoindoline core is a well-known pharmacophore found in numerous approved drugs and clinical candidates, particularly targeting protein kinases. While the specific pharmacological profile of this compound is not extensively documented, its structural similarity to other bioactive oxindoles suggests a range of potential therapeutic targets that warrant future investigation.

Emerging research should focus on:

Kinase Inhibition: Many oxindole (B195798) derivatives are potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer angiogenesis. nih.gov Future studies should screen this compound and its derivatives against a broad panel of kinases to identify novel and selective inhibitors for oncology.

Caspase Activation: The N-acylhydrazone moiety, which can be readily synthesized from the carbaldehyde group, is a key feature in compounds designed to activate procaspase-3, an enzyme central to apoptosis. nih.gov This suggests a promising avenue for developing novel pro-apoptotic anticancer agents based on the this compound scaffold.

Anti-inflammatory Activity: Derivatives of related heterocyclic systems have demonstrated anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX). ajchem-a.com The potential of this compound to modulate inflammatory pathways, for instance by targeting COX or inducible nitric oxide synthase (iNOS), should be explored. nih.gov

Antimicrobial Targets: Spiro-oxindole derivatives have shown promising activity against microbial targets. mdpi.com Future research could investigate the potential of this compound derivatives as novel antibacterial or antifungal agents, potentially targeting essential microbial enzymes.

| Potential Target Class | Example Target | Therapeutic Area | Rationale for Investigation |

| Protein Kinases | VEGFR-2 nih.gov | Oncology | Oxindole is a known kinase inhibitor scaffold. |

| Apoptotic Proteins | Procaspase-3 nih.gov | Oncology | Carbaldehyde allows synthesis of pro-apoptotic N-acylhydrazones. |

| Inflammatory Enzymes | COX-2 ajchem-a.com, iNOS nih.gov | Inflammation | Related heterocyclic compounds show anti-inflammatory activity. |

| Microbial Enzymes | GlcN-6-P synthase mdpi.com | Infectious Diseases | Spiro-oxindoles derived from this scaffold have shown antimicrobial effects. |

Integration of Advanced Computational Drug Design Methodologies

Computational methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the optimization of lead candidates. arkat-usa.org The integration of these methodologies will be crucial for accelerating research on this compound.

Future research should leverage:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound derivatives within the active site of a putative protein target. nih.govajchem-a.comnih.gov Docking studies can help prioritize compounds for synthesis and biological testing, and provide insights into structure-activity relationships (SAR).

Induced Fit Docking (IFD): To account for the flexibility of the protein target, IFD protocols can provide a more accurate prediction of the binding mode, especially when significant conformational changes in the receptor are anticipated upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. This can guide the design of new analogs with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding mode and characterizing the key interactions over time.

ADME/Tox Prediction: In silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, are essential for the early-stage evaluation of drug candidates. ajchem-a.com This helps in identifying compounds with favorable pharmacokinetic profiles and reducing late-stage attrition.

| Computational Method | Application in Research | Potential Outcome |

| Molecular Docking | Virtual screening against target proteins. nih.gov | Identification of potential hits and prediction of binding modes. |

| Induced Fit Docking | Refining binding poses by allowing receptor flexibility. nih.gov | More accurate representation of ligand-protein interactions. |

| QSAR | Correlating chemical structure with biological activity. | Guiding the design of more potent analogs. |

| MD Simulations | Assessing the stability of ligand-protein complexes. | Understanding the dynamics and energetics of binding. |

| ADME/Tox Prediction | In silico evaluation of drug-like properties. ajchem-a.com | Early identification of candidates with favorable pharmacokinetic profiles. |

By systematically pursuing these future research directions, the scientific community can fully elucidate the synthetic utility and therapeutic potential of this compound, paving the way for the development of novel chemical probes and next-generation therapeutics.

Q & A

Q. What methodologies address discrepancies in biological activity across structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.